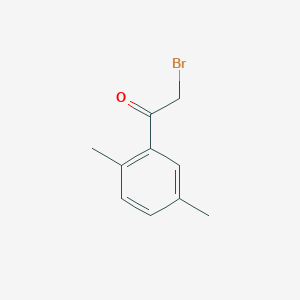

2-Bromo-1-(2,5-dimethylphenyl)ethanone

Description

The exact mass of the compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(2,5-dimethylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,5-dimethylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPAIUSINHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504289 | |

| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75840-13-0 | |

| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-(2,5-dimethylphenyl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis Pathway of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(2,5-dimethylphenyl)ethanone, a key intermediate in various organic syntheses. The document details the prevalent synthesis methodology, the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Emphasis is placed on the causal relationships behind procedural choices, safety considerations, and troubleshooting common issues. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a robust and reproducible method for preparing this compound.

Introduction and Strategic Importance

2-Bromo-1-(2,5-dimethylphenyl)ethanone, also known as 2,5-dimethylphenacyl bromide, is an α-haloketone of significant interest in synthetic organic chemistry. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. The strategic placement of the two methyl groups on the phenyl ring influences the electronic properties and steric environment of the molecule, offering specific reactivity profiles. Understanding its synthesis is fundamental for leveraging its potential in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Solid (typical for α-bromo ketones) | |

| CAS Number | 35045-66-8 | |

| InChI Key | RNNKPAIUSINHSQ-UHFFFAOYSA-N |

Core Synthesis Pathway: Electrophilic α-Bromination

The most direct and widely employed route for synthesizing 2-Bromo-1-(2,5-dimethylphenyl)ethanone is the electrophilic α-bromination of its ketone precursor, 1-(2,5-dimethylphenyl)ethanone (2',5'-dimethylacetophenone).[2] This reaction selectively targets the methyl group of the ethanone moiety rather than the aromatic ring.

Mechanistic Rationale: Site Selectivity

The selectivity for the α-carbon over the aromatic ring is a critical aspect of this synthesis. The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[3] Conversely, the acidic protons on the α-carbon (the methyl group adjacent to the carbonyl) are readily abstracted to form an enol or enolate intermediate, which is nucleophilic.

Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic. Tautomerization leads to the formation of a nucleophilic enol. This enol then attacks a molecule of elemental bromine (Br₂) in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product along with hydrogen bromide (HBr).[4]

The presence of a Lewis acid catalyst is typically required for the bromination of the deactivated aromatic ring, whereas α-bromination can often proceed with just bromine, sometimes with the addition of a catalytic amount of acid.[3]

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the α-bromination of acetophenone derivatives.[5][6][7]

Materials and Reagents

| Reagent/Material | Grade | Quantity (Example Scale) | Purpose |

| 1-(2,5-Dimethylphenyl)ethanone | ≥98% | 14.8 g (0.1 mol) | Starting Material |

| Bromine (Br₂) | Reagent | 16.0 g (5.1 mL, 0.1 mol) | Brominating Agent |

| Dichloromethane (CH₂Cl₂) | Anhydrous | 200 mL | Reaction Solvent |

| Acetic Acid | Glacial | 2-3 drops | Catalyst (optional) |

| Saturated NaHCO₃ solution | Aqueous | 100 mL | Quenching/Neutralization |

| Saturated NaCl solution (Brine) | Aqueous | 50 mL | Washing/Drying Aid |

| Anhydrous MgSO₄ or Na₂SO₄ | Anhydrous | ~10 g | Drying Agent |

| Ethanol or Hexane/Ethyl Acetate | Reagent | As needed | Recrystallization Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap HBr and excess Br₂), dissolve 1-(2,5-dimethylphenyl)ethanone (14.8 g, 0.1 mol) in 150 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. Stirring is essential to ensure uniform temperature.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred ketone solution over 30-45 minutes. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.[6] The characteristic reddish-brown color of bromine should fade as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot has been fully converted to a new, typically lower Rf, product spot. This can take 1-4 hours.[4]

-

Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine and neutralize the generated HBr.[6] Continue addition until the bromine color disappears and effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.

-

Solvent Selection: Alcohols like methanol or ethanol, or a mixed solvent system such as hexane/ethyl acetate, are often effective for recrystallizing α-bromo aromatic ketones.[8]

-

Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][9]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: A flowchart of the synthesis, work-up, and purification process.

Product Characterization

Confirming the identity and purity of the final product is essential. Standard analytical techniques are employed for this purpose.

Table 2: Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the -CH₂Br protons (~4.4-4.7 ppm). - Singlets for the two aromatic -CH₃ groups (~2.3-2.5 ppm). - Multiplets/Singlets in the aromatic region for the 3 phenyl protons (~7.1-7.6 ppm). |

| ¹³C NMR | - Signal for the -CH₂Br carbon (~30-35 ppm). - Signal for the carbonyl carbon (C=O) (~190-195 ppm). - Signals for aromatic carbons (~125-140 ppm). - Signals for the two methyl carbons (~20-22 ppm). |

| IR (Infrared) | - Strong C=O stretch for the ketone (~1680-1700 cm⁻¹). - C-Br stretch (~500-600 cm⁻¹). - Aromatic C-H and C=C stretches. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio, characteristic of a monobrominated compound. For C₁₀H₁₁BrO, expect peaks around m/z 226 and 228. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.

Safety, Handling, and Troubleshooting

6.1. Critical Safety Precautions

-

Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is fatal if inhaled.[10] Always handle bromine in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[11] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

-

α-Bromo Ketones: The product, 2-Bromo-1-(2,5-dimethylphenyl)ethanone, is a lachrymator (causes tearing) and a skin and respiratory irritant.[12][13] Avoid inhalation of dust or vapors and prevent skin contact by wearing gloves and eye protection.[13]

-

Hydrogen Bromide (HBr): HBr gas is a corrosive byproduct of the reaction. The reaction must be performed in a fume hood with a scrubber to neutralize the acidic gas.

6.2. Troubleshooting Guide

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient bromine; low reaction temperature or time. | Add a slight excess of bromine (1.05-1.1 eq). Allow the reaction to proceed for a longer duration at room temperature. |

| Dibromination | Excess bromine; prolonged reaction time. | Use a 1:1 molar ratio of ketone to bromine. Monitor the reaction closely with TLC and quench it promptly upon completion.[8] |

| Low Yield | Product loss during work-up or recrystallization. | Ensure efficient extraction. During recrystallization, use the minimum amount of hot solvent and cool thoroughly to maximize crystal recovery. |

References

-

National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone . PubChem. [Link]

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory . [Link]

- Google Patents. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.

-

Michigan State University. Experiments for CEM 355 US18 . [Link]

-

Reddit. BROMINATION OF ACETOPHENONE : r/chemhelp . [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone . [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(2,4-dimethylphenyl)ethanone . PubChem. [Link]

-

National Center for Biotechnology Information. The reaction mechanism of α-bromination of acetophenone derivatives . PubChem. [Link]

-

National Center for Biotechnology Information. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . PubChem. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine . [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone . [Link]

Sources

- 1. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]

- 3. reddit.com [reddit.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. carlroth.com [carlroth.com]

- 11. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aksci.com [aksci.com]

Physical characteristics of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Document ID: TM-BDP-0226 | Version: 1.2 | Classification: Chemical Intermediate[1]

Executive Summary

This technical guide profiles 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0), a critical electrophilic intermediate used primarily in the synthesis of biologically active heterocycles such as thiazoles, imidazoles, and indoles.[1] As an

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a phenacyl bromide core substituted with methyl groups at the ortho (2) and meta (5) positions of the phenyl ring.[1] The steric bulk provided by the 2,5-dimethyl pattern influences the kinetics of nucleophilic substitution at the

| Attribute | Specification |

| IUPAC Name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one |

| Common Synonyms | |

| CAS Registry Number | 75840-13-0 |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)CBr |

| InChI Key | RNNKPAIUSINHSQ-UHFFFAOYSA-N |

Part 2: Physical & Thermodynamic Properties[1]

Note to Researchers: While often isolated as a crystalline solid, the melting point of this compound is relatively low.[1] Impurities (specifically unreacted acetophenone or poly-brominated byproducts) can depress the melting point significantly, resulting in an oil.[1]

Table 1: Physicochemical Characteristics[1]

| Property | Value / Range | Experimental Insight |

| Physical State | Crystalline Solid or Semi-Solid | Tendency to supercool; may appear as a viscous oil if purity <95%.[1] |

| Melting Point | 25°C – 45°C (Predicted)* | Exact experimental MP is purity-dependent. Analogous 2,4-isomer melts at ~50°C. |

| Boiling Point | ~280°C (Predicted) | Do not distill. Decomposes rapidly with heat; purify via recrystallization or chromatography.[1] |

| Solubility | DCM, EtOAc, THF, Toluene | Highly soluble in aprotic polar solvents.[1] Hydrolyzes slowly in water.[1] |

| Density | ~1.3–1.4 g/cm³ | Denser than water; organic layer will be on the bottom during extraction.[1] |

| Stability | Thermally Labile | Darkens upon standing.[1] Store at -20°C under inert gas (Ar/N2). |

*Data interpolated from structural analogs (phenacyl bromide and 2,4-dimethyl isomer) where specific calorimetric data is absent in public registries.[1]

Part 3: Synthesis & Purification Protocol

Context: The commercial availability of high-purity 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be sporadic.[1] The following protocol describes the synthesis from 2',5'-dimethylacetophenone via acid-catalyzed bromination.

Reaction Scheme (Graphviz Visualization)

Figure 1: Electrophilic alpha-bromination pathway.[1] The reaction proceeds via the enol tautomer of the ketone.[1]

Detailed Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to neutralize HBr evolution.

-

Dissolution: Dissolve 2',5'-dimethylacetophenone (10.0 mmol) in Glacial Acetic Acid (20 mL).

-

Why: Acetic acid promotes enolization, which is the rate-determining step for mono-bromination.[1]

-

-

Bromination: Add Bromine (

) (10.0 mmol) dropwise over 30 minutes at 0–5°C. -

Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or separate as an oil.[1]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organic phase with saturated

(to remove acid) and Brine.[1] -

Purification (Critical):

Part 4: Safety & Handling (Lachrymator Protocol)

This compound is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in the mucous membranes, causing severe irritation to eyes, nose, and throat.[1]

Handling Workflow (Graphviz Visualization)

Figure 2: Mandatory safety workflow for handling alpha-bromoketones. Sodium Thiosulfate neutralizes active alkylating residues.[1]

Emergency Measures

-

Eye Contact: Do not rub.[1] Flush with copious water for 15 minutes. Seek medical attention immediately.

-

Spill: Cover with a mixture of sodium carbonate and clay cat litter.[1] Neutralize with weak ammonia or thiosulfate solution before disposal.[1]

Part 5: Applications in Drug Discovery[1]

The 2-Bromo-1-(2,5-dimethylphenyl)ethanone scaffold is a "linchpin" intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis:

-

Thiazole Formation: Reaction with thioamides (e.g., thiourea) yields 2-aminothiazoles, a common pharmacophore in kinase inhibitors.[1]

-

Indole Synthesis: Reaction with arylamines via the Bischler-Möhlau synthesis.[1]

Scientist's Note: Due to the steric hindrance of the ortho-methyl group (position 2 on the phenyl ring), cyclization rates may be slower than with unsubstituted phenacyl bromide.[1] Heating times should be adjusted accordingly, monitoring via LC-MS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756858: 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safety and Hazards of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Abstract

This technical guide provides a detailed examination of the safety profile and associated hazards of 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS No. 75840-13-0). Synthesizing data from safety data sheets, regulatory classifications, and analogous compound information, this document is intended for researchers, chemists, and drug development professionals. It outlines critical information regarding hazard identification, exposure controls, personal protective equipment (PPE), safe handling and storage protocols, and emergency response procedures. The core objective is to foster a proactive safety culture by equipping scientific personnel with the knowledge to mitigate risks associated with the use of this reactive chemical intermediate.

Section 1: Introduction and Compound Profile

2-Bromo-1-(2,5-dimethylphenyl)ethanone is an alpha-brominated ketone derivative. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a valuable intermediate in organic synthesis.[1] This reactivity is leveraged in various chemical transformations, including nucleophilic substitutions and the synthesis of more complex molecular scaffolds for pharmaceutical and biochemical research.[1]

However, the very features that make this compound synthetically useful are also the source of its significant hazards. The electrophilic nature of the alpha-carbon and the presence of the bromo group contribute to its classification as a corrosive, irritant, and combustible substance. This guide serves as a critical resource for understanding and managing these risks in a laboratory setting.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(2,5-dimethylphenyl)ethanone[1] |

| CAS Number | 75840-13-0[2] |

| Molecular Formula | C₁₀H₁₁BrO[1][3] |

| Molecular Weight | 227.1 g/mol [1][3] |

| Appearance | Clear colorless to yellow liquid[4] |

Section 2: Hazard Identification and GHS Classification

Based on notifications to the ECHA Classification & Labelling Inventory, 2-Bromo-1-(2,5-dimethylphenyl)ethanone is classified with significant hazards that demand stringent safety precautions.[1]

GHS Hazard Summary:

| Hazard Class | Hazard Code | Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] | Corrosive | Danger |

| Respiratory Irritation | H335 | May cause respiratory irritation[1] | Irritant | Warning |

| Flammable Liquids | H227 | Combustible liquid[1] | None for this classification | Warning |

Health Hazards: A Mechanistic Perspective

-

Severe Skin Burns and Eye Damage (H314): This is the most critical health hazard. As an α-haloketone, the compound is a potent alkylating agent. The electrophilic carbon bearing the bromine atom can react readily with nucleophilic functional groups found in biological macromolecules like proteins and DNA. On skin and in eyes, this leads to rapid, irreversible cell damage, manifesting as chemical burns.[5][6][7] The lachrymatory (tear-inducing) properties noted in similar compounds are a direct result of this reactivity with corneal nerves and tissues.[5][8]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can cause irritation to the nose, throat, and lungs.[4][6] This is due to the compound's corrosive nature affecting the sensitive mucosal linings of the respiratory tract. Prolonged or high-concentration exposure can lead to inflammation and potentially severe respiratory distress.

Physical Hazards

-

Combustible Liquid (H227): The compound is classified as a combustible liquid, with a flash point reported for the parent ketone at 96°C.[1][4] This means it can ignite when exposed to an ignition source at or above this temperature. While not as volatile as flammable liquids, it poses a significant fire risk if heated or stored improperly near heat, sparks, or open flames.

Environmental Hazards

While specific ecotoxicity data for this compound is limited, related brominated organic compounds are often toxic to aquatic life. Therefore, as a precautionary principle, it must be handled in a manner that prevents its release into the environment.[4] Do not allow it to enter drains or waterways.

Section 3: Exposure Control and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to prevent exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is to contain the hazard at its source, minimizing reliance on PPE.

-

Chemical Fume Hood: All handling of 2-Bromo-1-(2,5-dimethylphenyl)ethanone must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[5][9]

-

Ventilation: The laboratory must be well-ventilated to dilute fugitive emissions.[4][6]

-

Proximity to Safety Equipment: Workstations must have immediate access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

PPE Selection Protocol:

| Area of Protection | Specification | Rationale |

|---|---|---|

| Eye & Face | Chemical safety goggles and a full-face shield.[6][10] | Protects against splashes of the corrosive liquid, which can cause severe, irreversible eye damage. A face shield protects the entire face from contact. |

| Hand | Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.[4][10] | Prevents direct skin contact. Double gloving may be appropriate for large quantities or extended handling periods. |

| Body | Flame-resistant lab coat.[4][6] A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL).[11] | Protects underlying clothing and skin from splashes and spills. Flame resistance provides protection from the combustibility hazard. |

| Respiratory | Not required if handled exclusively within a certified fume hood. | If there is a risk of exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] |

Caption: PPE selection workflow for handling the compound.

Section 4: Safe Handling, Storage, and Disposal

Standard Handling Protocol

-

Pre-Operational Check: Before handling, confirm the fume hood is operational and the sash is at the appropriate height. Ensure all required PPE is correctly donned.

-

Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Dispensing: Use non-sparking tools for all transfers.[4][10] Dispense liquids slowly to avoid splashing.

-

Heating: When heating, use a controlled heating source like a mantle or oil bath. Never use an open flame. Keep away from heat, sparks, and other ignition sources.[10]

-

Post-Handling: Tightly close the container immediately after use.[4][5]

-

Hygiene: Wash hands and arms thoroughly with soap and water after handling, even if gloves were worn.[4][9] Do not eat, drink, or smoke in the work area.[5][6][9]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[4][5]

-

Security: The storage area should be locked and accessible only to authorized personnel.[4][6][9]

-

Container: Keep the container tightly sealed to prevent the escape of vapors.[4][5][6]

-

Incompatibilities: Store separately from strong oxidizing agents, bases, and other incompatible materials.[9]

Disposal Protocol

This compound and its containers must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations.[4][6][9]

-

Do not dispose of it down the drain.

Section 5: Emergency Response Procedures

Immediate and correct action is critical in any emergency involving this compound.

Caption: Emergency response workflow for exposure or spills.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6][7] If breathing is difficult, administer oxygen.[4][5] If breathing has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[5][7] Seek immediate medical attention.[4][6][7]

-

If on Skin: Immediately take off all contaminated clothing.[4][7] Flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention.[5][7]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do so.[4][6][7] Continue rinsing. Seek immediate medical attention.[5][7][9]

-

If Swallowed: Rinse mouth with water.[4][6][9] Do NOT induce vomiting. [4][5][6] Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[5][7] Call a poison control center or doctor immediately.[4][5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5][8]

-

Specific Hazards: As a combustible liquid, containers may explode when heated.[8] Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8]

References

-

2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. [Link]

-

Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]

Sources

- 1. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.arizona.edu [research.arizona.edu]

Literature review of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Introduction: A Versatile Ketone in Synthetic Chemistry

2-Bromo-1-(2,5-dimethylphenyl)ethanone, a member of the α-haloketone family, is a pivotal chemical intermediate in the landscape of organic synthesis. Its structure, which features a ketone functional group with a bromine atom on the adjacent (alpha) carbon and a sterically hindered 2,5-dimethylphenyl ring, provides a unique combination of reactivity and structural motifs. This makes it a valuable building block, particularly in the development of complex molecules for pharmaceutical and biochemical applications.[1][2] The strategic placement of the methyl groups on the phenyl ring influences the electronic properties and steric environment of the molecule, which can be exploited to direct the outcomes of chemical reactions.[1] This guide offers a comprehensive overview of its synthesis, reactivity, applications, and handling, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 2-Bromo-1-(2,5-dimethylphenyl)ethanone is essential for its application in research and synthesis. The compound's characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2,5-dimethylphenyl)ethanone | [1] |

| CAS Number | 75840-13-0 | [3] |

| Molecular Formula | C₁₀H₁₁BrO | [1][3] |

| Molecular Weight | 227.10 g/mol | [1][3] |

| Appearance | Solid (typical for α-bromoketones) | |

| InChI | 1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | [1] |

| InChIKey | RNNKPAIUSINHSQ-UHFFFAOYSA-N | |

| SMILES | CC(C=C1)=C(C=C1C)C(CBr)=O |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone is primarily achieved through the bromination of its corresponding acetophenone precursor. The choice of methodology is critical for achieving high yield and purity.

Primary Synthetic Route: α-Bromination of 1-(2,5-dimethylphenyl)ethanone

The most direct and common method for preparing the title compound is the electrophilic α-bromination of 1-(2,5-dimethylphenyl)ethanone.[1] This reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack a bromine source.

Causality Behind Experimental Choices:

-

Acid or Base Catalysis: The reaction can be catalyzed by either acid or base. Acid catalysis promotes the formation of the enol tautomer, while base catalysis generates the more nucleophilic enolate anion. For many α-brominations, acid catalysis is preferred to avoid polybromination, which can occur under basic conditions.

-

Brominating Agent: While elemental bromine (Br₂) is a common choice, other reagents like N-Bromosuccinimide (NBS) can be used for milder and more selective reactions. Cupric bromide (CuBr₂) is another effective reagent that can offer advantages in certain solvent systems.[4]

-

Solvent: The choice of solvent is crucial. Solvents like chloroform, acetic acid, or diethyl ether are often employed. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.[5]

Step-by-Step Methodology (General Protocol):

-

Dissolution: Dissolve 1-(2,5-dimethylphenyl)ethanone in a suitable solvent (e.g., chloroform or glacial acetic acid) in a reaction flask equipped with a dropping funnel and a stirrer.

-

Catalysis: Add a catalytic amount of acid, such as HBr or concentrated H₂SO₄, to promote enolization.[5]

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture with constant stirring. The reaction is typically exothermic, and the temperature should be controlled, often by using an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, the reaction is quenched, often by adding water or a solution of sodium thiosulfate to neutralize any excess bromine.[5]

-

Extraction and Purification: The product is extracted into an organic solvent, washed with a saturated sodium bicarbonate solution to remove acidic impurities, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[5] The crude product is then purified, typically by recrystallization or column chromatography.[5]

Caption: Workflow for the synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Bromo-1-(2,5-dimethylphenyl)ethanone stems from the reactivity of the C-Br bond, which is activated by the adjacent carbonyl group. The bromine atom serves as an excellent leaving group, making the α-carbon a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block for constructing more complex molecular architectures.[1][2]

-

Mechanism: The reaction typically follows an S_N2 pathway. The incoming nucleophile attacks the electrophilic α-carbon, displacing the bromide ion in a single, concerted step. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, accelerating the reaction. While S_N1 reactions are possible for some α-haloketones, particularly with tertiary halides, the primary nature of the α-carbon in this molecule strongly favors the S_N2 mechanism.[6]

Common Transformations:

-

Formation of α-Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are precursors to many heterocyclic compounds and pharmaceutical agents.

-

Formation of α-Hydroxyketones: Hydrolysis or reaction with hydroxide sources can produce α-hydroxyketones.

-

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates leads to the formation of α-alkoxy or α-thioalkyl ketones, respectively.

Caption: General scheme of nucleophilic substitution at the α-carbon.

Applications in Research and Drug Development

The unique structural features of 2-Bromo-1-(2,5-dimethylphenyl)ethanone make it a valuable tool for researchers in several scientific fields.

-

Pharmaceutical Synthesis: As a key intermediate, this compound is used in the construction of diverse molecular frameworks.[1][2] Its derivatives are explored for potential therapeutic applications.[1] The α-bromoketone moiety is a common precursor for synthesizing heterocyclic systems like imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[2] While specific drugs derived directly from this compound are not widely documented in the initial search, analogous brominated ketones are fundamental in synthesizing drugs targeting the central nervous system (e.g., anxiolytics, antidepressants), as well as anti-inflammatory and cardiovascular agents.[2][7]

-

Biochemical Probes: The reactivity of the α-bromo group allows it to be used as a covalent modifier for biological macromolecules.[1] In proteomics and enzyme studies, it can be used to selectively label and identify active sites of proteins, particularly those with nucleophilic residues like cysteine or histidine.[1] This helps in elucidating enzyme mechanisms and in the development of targeted enzyme inhibitors.[1]

-

Analytical Chemistry: This compound and its derivatives can be used in analytical techniques such as gas chromatography for the separation and analysis of complex mixtures.[1]

Analytical Characterization Profile

While a specific certificate of analysis was not found, the expected analytical data for 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), likely appearing as a singlet and two doublets, corresponding to the three protons on the dimethylphenyl ring. Methylene Protons (-CH₂Br): A sharp singlet at ~4.4-4.6 ppm. Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the ring, likely around 2.3-2.5 ppm.[8] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm. Aromatic Carbons: Multiple signals between ~125-140 ppm. Methylene Carbon (-CH₂Br): A signal around 30-35 ppm. Methyl Carbons (-CH₃): Two signals around 20-22 ppm. |

| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and the electron-withdrawing effect of the bromine. C-Br Stretch: A weaker absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 226 and 228, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Key Fragment: A prominent peak corresponding to the loss of the bromine atom (M-Br)⁺ and a base peak corresponding to the dimethylbenzoyl cation at m/z 133.[8] |

Safety, Handling, and Storage

As an α-bromoketone, 2-Bromo-1-(2,5-dimethylphenyl)ethanone is a reactive and potentially hazardous chemical. It should be handled with appropriate care in a laboratory setting.

-

GHS Hazards: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[9] It may also cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[9][11] Avoid contact with skin and eyes.[11] Take off contaminated clothing and wash it before reuse.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[10][11]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[9][11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical help.[9][11]

-

Conclusion

2-Bromo-1-(2,5-dimethylphenyl)ethanone stands out as a highly functionalized and synthetically useful building block. Its predictable reactivity, centered on the α-bromo-activated carbonyl system, provides a reliable platform for introducing complex functionality and constructing diverse molecular scaffolds. For researchers in medicinal chemistry and materials science, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and valuable compounds.

References

-

National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]

-

Bloom Tech. (2025). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Bloom Tech. [Link]

-

Xingrui Pharma. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. [Link]

-

Pharmaffiliates. 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. [Link]

-

ResearchGate. (2025). Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). [Link]

-

Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

-

National Institute of Standards and Technology. Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bloomtechz.com [bloomtechz.com]

- 8. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

Discovery and history of 2,5-dimethylphenacyl bromide

Technical Monograph: 2,5-Dimethylphenacyl Bromide From Analytical Reagent to Agrochemical Scaffold

Abstract

This technical guide examines the chemical history, synthesis, and application of 2,5-dimethylphenacyl bromide (CAS: 75840-13-0). Originally emerging from the broader study of phenacyl halides as crystallizing agents for organic analysis, this compound has evolved into a critical intermediate in modern agrochemical synthesis. Specifically, it serves as a functional precursor to 2,5-dimethylphenylacetic acid , the key building block for Spirotetramat , a lipid biosynthesis inhibitor insecticide developed by Bayer CropScience.[1] This document details the synthetic pathways, mechanistic behaviors, and safety protocols required for handling this potent lachrymator.

Chemical Identity & Structural Significance

2,5-Dimethylphenacyl bromide is an

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(2,5-dimethylphenyl)ethanone |

| CAS Number | 75840-13-0 |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| Primary Reactivity | |

| Physical State | Solid (Crystalline) |

Synthesis and Production Pathways

The synthesis of 2,5-dimethylphenacyl bromide is a classic example of aromatic functionalization, typically proceeding through a two-stage workflow starting from commodity petrochemicals (p-xylene).

The Synthetic Workflow

-

Friedel-Crafts Acylation: p-Xylene is acylated with acetyl chloride (or acetic anhydride) in the presence of a Lewis acid catalyst (

) to yield 2,5-dimethylacetophenone . The 2,5-substitution pattern is dictated by the para direction of the methyl groups on the xylene ring. -

-Bromination: The ketone is brominated at the alpha position. This is often achieved using elemental bromine (

Visualization: Synthetic Pathway

Figure 1: Industrial synthesis route from p-xylene to 2,5-dimethylphenacyl bromide.

The Analytical Era: Carboxylic Acid Identification

Before the advent of NMR and Mass Spectrometry, organic chemists relied on "derivatization" to identify unknown substances. Phenacyl bromides, including the 2,5-dimethyl variant, played a crucial role in this era.

The Phenacyl Ester Method

Carboxylic acids are often liquids or solids with broad, indistinct melting points. Reacting them with 2,5-dimethylphenacyl bromide converts them into phenacyl esters , which are crystalline solids with sharp, characteristic melting points.

Mechanism:

The reaction is an

Visualization: Derivatization Mechanism

Figure 2: Mechanism of phenacyl ester formation for qualitative analysis.

Modern Application: The Spirotetramat Connection

In contemporary drug and agrochemical development, 2,5-dimethylphenacyl bromide has transcended its analytical roots to become a scaffold for high-value active ingredients.

From Bromide to Phenylacetic Acid

The primary industrial utility of this compound today is as a precursor to 2,5-dimethylphenylacetic acid . This transformation is typically achieved via:

-

Nitrile Synthesis: Displacement of the bromide with cyanide (

). -

Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.

The Spirotetramat Scaffold

Spirotetramat (developed by Bayer CropScience) is a systemic insecticide that inhibits lipid biosynthesis.[1] The 2,5-dimethylphenyl moiety is essential for its biological activity.

-

Role: The 2,5-dimethylphenylacetic acid (derived from the bromide) is reacted with amino-cyclohexyl derivatives to form the core spiro-structure.

-

Significance: This pesticide is unique for its "two-way systemicity" (moving both up and down in the plant xylem and phloem), a property heavily influenced by the lipophilicity of the 2,5-dimethylphenyl group.

| Compound Stage | Industrial Role |

| 2,5-Dimethylphenacyl Bromide | Reactive Intermediate (Electrophile) |

| 2,5-Dimethylphenylacetic Acid | Key Building Block (Nucleophile/Linker) |

| Spirotetramat | Active Ingredient (Lipid Synthesis Inhibitor) |

Safety & Handling Protocols

As an

Critical Hazards:

-

Lachrymator: Extremely irritating to eyes and mucous membranes. It can cause temporary blindness and severe respiratory distress.

-

Skin Irritant: Causes chemical burns and sensitization.

Handling Protocol (Level 3 Containment):

-

Engineering Controls: All weighing and reactions must be performed inside a functioning chemical fume hood.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to degrade the alkyl halide functionality before disposal.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

References

-

Bayer CropScience AG. (2008). Method for Producing 2,5-Dimethylphenyl Acetic Acid.[1][2][3][4][5] US Patent 2008/0234501 A1. Link

-

Judefind, W. L., & Reid, E. E. (1920). The Identification of Acids. V. Para-Halogen Phenacyl Bromides. Journal of the American Chemical Society, 42(5), 1043–1055. Link

-

ChemicalBook. (2023). 2,5-Dimethylphenylacetic acid Product Description and Agrochemical Applications.Link

-

Apollo Scientific. (2023). Safety Data Sheet: 2,5-Dimethylphenacyl bromide.Link

Sources

- 1. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dimethylphenylacetic acid | 13612-34-5 [chemicalbook.com]

- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 5. US20130046108A1 - Method for preparing 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

Methodological & Application

2-Bromo-1-(2,5-dimethylphenyl)ethanone as a building block in organic synthesis

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Heterocyclic Synthesis

Executive Summary

2-Bromo-1-(2,5-dimethylphenyl)ethanone (also referred to as 2,5-dimethylphenacyl bromide) is a specialized

From a medicinal chemistry perspective, the 2,5-dimethylphenyl moiety offers unique steric bulk and lipophilicity. Unlike unsubstituted phenyl rings, the 2,5-substitution pattern often forces the aryl ring out of planarity with the attached heterocycle, a critical conformational feature for fitting into hydrophobic pockets of enzymes such as kinases or GPCRs.

Chemical Profile & Safety Protocols

Compound: 2-Bromo-1-(2,5-dimethylphenyl)ethanone

Class:

Critical Safety Warning: Lachrymator

Like most phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and a skin irritant. It alkylates DNA and proteins indiscriminately.

-

Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, liberating HBr which turns the solid orange/brown.

Application I: The Hantzsch Thiazole Synthesis

The most robust application of 2-bromo-1-(2,5-dimethylphenyl)ethanone is the synthesis of 2-aminothiazoles via condensation with thioureas or thioamides. This reaction is thermodynamically driven and generally high-yielding.

Mechanism & Rationale

The reaction proceeds via two steps:[1][2]

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide (SN2 reaction).

-

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by loss of water to aromatize the ring.

Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-2-aminothiazole

Reagents:

-

2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL per gram of substrate)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2,5-dimethylphenyl)ethanone in absolute ethanol.

-

Note: If the bromide is not fully soluble at room temperature, gentle warming is acceptable.

-

-

Addition: Add thiourea in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting bromide (

) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as the hydrobromide salt.

-

Basification (Critical): Pour the reaction mixture into a beaker containing 10% aqueous NaHCO

or NH -

Isolation: Filter the solid under vacuum. Wash with copious water to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol/water (9:1) to yield the pure thiazole.

Data Output:

| Parameter | Specification |

| Typical Yield | 85–95% |

| Purity (HPLC) | >98% (after recrystallization) |

| Appearance | White to pale yellow needles |

| Key NMR Signal | Thiazole C5-H singlet at |

Application II: Synthesis of Imidazo[1,2-a]pyridines

This reaction is a cornerstone in drug discovery, particularly for designing GABA receptor modulators or anti-inflammatory agents. The 2,5-dimethyl group provides a "twist" that can improve selectivity profiles.

Pathway Visualization

Figure 1: One-pot condensation pathway for imidazo[1,2-a]pyridine synthesis.

Protocol: Condensation with 2-Aminopyridine

Reagents:

-

2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)[3]

-

Sodium Bicarbonate (NaHCO

, 2.0 equiv) -

Ethanol or n-Butanol (Solvent)

Methodology:

-

Setup: Combine the bromide and 2-aminopyridine in ethanol (0.5 M concentration).

-

Reaction: Heat to reflux.

-

Optimization: For sluggish reactions (due to the steric hindrance of the 2,5-dimethyl group), switch solvent to n-butanol and reflux at 117°C. The higher temperature overcomes the steric barrier.

-

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

). -

Purification: Flash column chromatography is usually required.

-

Eluent: CH

Cl

-

Troubleshooting & Optimization

The 2,5-dimethyl substitution pattern introduces specific challenges compared to the unsubstituted phenacyl bromide.

| Problem | Root Cause | Solution |

| Low Yield in Alkylation | Steric hindrance from the ortho-methyl group blocks nucleophilic attack. | Increase reaction temperature (switch from EtOH to n-BuOH or DMF). Add NaI (0.1 equiv) to form the more reactive |

| Product is Colored/Oily | Oxidation of the benzylic position or polymerization of the bromide. | Ensure the starting material is white/crystalline. If orange, recrystallize the bromide from isopropyl ether before use. |

| Incomplete Cyclization | The "twist" of the phenyl ring creates a kinetic barrier to the planar transition state required for cyclization. | Extend reflux times. Use a stronger base (e.g., K |

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope

- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."

-

URL:[Link]

-

Synthesis of Imidazo[1,2-a]pyridines (Review)

- Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Journal of Chemical and Pharmaceutical Research.

-

URL:[Link]

-

Phenacyl Bromide Reactivity (General)

- Source: PubChem Compound Summary for 2-Bromoacetophenone deriv

-

URL:[Link]

- Safety Data for Phenacyl Bromides: Source: Fisher Scientific SDS.

Sources

Experimental procedure for bromination of 1-(2,5-dimethylphenyl)ethanone

Selective -Bromination Protocols for Drug Discovery Scaffolds

Executive Summary & Strategic Analysis

The synthesis of 2-bromo-1-(2,5-dimethylphenyl)ethanone (also known as

While conceptually simple, the bromination of 1-(2,5-dimethylphenyl)ethanone presents a specific regioselectivity challenge. The substrate contains an activated aromatic ring (two electron-donating methyl groups) competing with the enolizable ketone.

-

The Risk: Electrophilic Aromatic Substitution (EAS) on the ring, leading to difficult-to-separate aryl-bromide impurities.

-

The Solution: Leveraging thermodynamic control to favor

-bromination via the enol mechanism.

This guide presents two validated protocols:

-

Method A (Preferred): Copper(II) Bromide (

) – Highly selective, avoids liquid bromine handling, ideal for discovery scale (mg to 50g). -

Method B (Scalable): Elemental Bromine (

) – Atom-economical, rapid, requires strict temperature control, ideal for process scale (>50g).

Mechanistic Insight & Regioselectivity

To ensure high purity, one must understand the competing pathways. The reaction relies on the acid-catalyzed enolization of the ketone.

Key Mechanistic Driver: The rate of

Figure 1: Mechanistic divergence. Method A (

Experimental Protocols

Safety Advisory: Lachrymator Hazard

CRITICAL WARNING:

-Halo ketones are potent lachrymators (tear gas agents).

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

Decontamination: Keep a "quench solution" (10% aqueous sodium thiosulfate or sodium bisulfite) ready to neutralize spills and glassware immediately.

Method A: Heterogeneous Selective Bromination (

)

Recommended for high purity and safety.

Reagents & Materials:

-

1-(2,5-dimethylphenyl)ethanone (1.0 eq)[1]

-

Copper(II) Bromide (

) (2.0 eq) -

Solvent: Ethyl Acetate / Chloroform (1:1 v/v)

-

Quench: Saturated

[2]

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 1-(2,5-dimethylphenyl)ethanone in the EtOAc/CHCl3 mixture (approx. 5 mL solvent per mmol substrate). The solution will be clear/pale.

-

Addition: Add solid

in one portion. The mixture will turn dark green/black (heterogeneous suspension). -

Reflux: Heat the mixture to vigorous reflux.

-

Observation: As the reaction proceeds, the dark green

is reduced to white, insoluble Copper(I) Bromide ( -

Endpoint: Evolution of HBr gas (monitor with damp pH paper at condenser outlet) ceases, and the green solid is largely replaced by white precipitate (typically 2-4 hours).

-

-

Workup:

-

Cool to room temperature (RT).

-

Filter off the white CuBr solid through a pad of Celite. Wash the pad with EtOAc.

-

Evaporate the filtrate to roughly 20% volume.

-

Wash with cold water (

) and brine (

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Classical Bromination (

/AcOH)

Recommended for scale-up.

Reagents:

-

1-(2,5-dimethylphenyl)ethanone (1.0 eq)[1]

-

Bromine (

) (1.0 - 1.05 eq) -

Glacial Acetic Acid (AcOH)

-

Initiator: 48% HBr (1-2 drops)

Procedure:

-

Setup: 3-neck flask, internal thermometer, pressure-equalizing addition funnel, caustic scrubber for HBr off-gas.

-

Solvation: Dissolve substrate in Glacial AcOH (3 mL/g). Add 1-2 drops of HBr to eliminate the induction period.

-

Addition:

-

Cool solution to 10-15°C.

-

Add

dropwise (diluted in minimal AcOH) over 30-60 minutes. -

Critical Control: Maintain temperature <20°C to prevent poly-bromination.

-

Visual Cue: The solution should decolorize between drops. If red color persists, pause addition (allow enolization to catch up).

-

-

Completion: Stir at RT for 1 hour.

-

Quench: Pour reaction mixture into ice-water (5x reaction volume).

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Neutralization: Wash organic layer with sat.[2]

until pH neutral (Caution:

Process Workflow & Quality Control

Figure 2: Operational workflow for isolation of the phenacyl bromide.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | >95% (Area %) | HPLC (254 nm) |

| Identity ( | Singlet | |

| Identity (MS) | M+ and [M+2] pattern (1:1 ratio) | LC-MS/GC-MS |

| Melting Point | 45 - 55°C (Typical for class) | Capillary |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete enolization | Add catalytic HBr; ensure anhydrous solvents for Method A. |

| Red Color Persists | Excess Bromine | Wash with 10% Sodium Thiosulfate. |

| Oily Product | Impurities/Solvent | Recrystallize from cold EtOH or MeOH; seed with crystal if available. |

| Ring Bromination | Temp too high / Lewis acid too strong | Switch to Method A ( |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for phenacyl bromides).

-

King, L. C.; Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." J. Org. Chem.1964 , 29(12), 3459–3461. Link

- Sarkunam, K.; Narender, M. "Selective Bromination of Acetophenone Derivatives with Copper(II) Bromide." Indian Journal of Chemistry, 2005.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12213038, 2-Bromo-1-(2,5-dimethylphenyl)ethanone." Link

-

Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Lachrymator Handling)." Link

Sources

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Heterocyclic Synthesis

Introduction & Strategic Utility

2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 55676-52-5), also known as 2,5-dimethylphenacyl bromide, is a specialized

The presence of the 2,5-dimethyl substitution pattern offers two distinct advantages in drug design:

-

Orthogonal Steric Bulk: The ortho-methyl group introduces steric hindrance that restricts bond rotation, potentially locking bioactive conformers or improving metabolic stability against peptidases or esterases.

-

Lipophilic Tuning: The addition of two methyl groups increases the LogP, enhancing membrane permeability for CNS-targeted libraries.

This guide details the use of this reagent in synthesizing two privileged scaffolds: 1,3-Thiazoles and Imidazo[1,2-a]pyridines .

Safety & Handling (Critical)

Warning: Lachrymator and Corrosive.

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. In case of a spill, these solutions rapidly neutralize the alkyl bromide.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most robust method for converting 2-bromo-1-(2,5-dimethylphenyl)ethanone into bioactive 2-aminothiazoles.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

-

Steric Note: The ortho-methyl group on the phenyl ring exerts steric pressure. While the initial S-alkylation is fast, the subsequent cyclization step may require prolonged reflux compared to unsubstituted phenacyl bromides.

Experimental Workflow

Reagents:

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Sodium Acetate (Optional, for free base generation)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Bromo-1-(2,5-dimethylphenyl)ethanone in absolute ethanol.

-

Addition: Add 1.1 equiv of thiourea in a single portion.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The starting bromide (high Rf) should disappear, replaced by a polar, UV-active spot (HBr salt of the product).

-

-

Precipitation (HBr Salt): Upon cooling to room temperature, the product often crystallizes as the hydrobromide salt. Filter and wash with cold ethanol.

-

Free Base Liberation (Alternative Workup):

-

If no precipitate forms or the free base is required: Concentrate the solvent to 20% volume.

-

Pour the residue into ice-water.

-

Neutralize with 10%

solution until pH ~8. -

Filter the resulting solid precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Reaction Pathway Visualization

Figure 1: The Hantzsch Thiazole Synthesis pathway involves S-alkylation followed by cyclodehydration.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Fused heterocycles like imidazo[1,2-a]pyridines are isosteres of indole and purine, widely used in GABA-A agonists (e.g., Zolpidem analogs).

Mechanistic Insight

This is a condensation between the electrophilic

Experimental Workflow

Reagents:

-

2-Aminopyridine (1.2 equiv)

-

Solvent: Ethanol or Acetonitrile (reflux) OR

/Water (Green synthesis)

Step-by-Step Protocol (Reflux Method):

-

Setup: Charge a reaction vessel with 1.0 equiv of the bromoketone and 1.2 equiv of 2-aminopyridine in Ethanol (5 mL/mmol).

-

Reaction: Heat to reflux for 6–8 hours.

-

Note: The 2,5-dimethyl group adds lipophilicity; if solubility issues arise during workup, switch to Acetonitrile.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in

and wash with saturated -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Gradient 0%

5% Methanol in DCM.

-

Data Summary: Expected Outcomes

| Parameter | Hantzsch Thiazole | Imidazo[1,2-a]pyridine |

| Nucleophile | Thiourea | 2-Aminopyridine |

| Reaction Type | Condensation/Cyclodehydration | N-Alkylation/Cyclization |

| Typical Yield | 80–92% | 75–85% |

| Key Impurity | Unreacted Bromoketone (Lachrymator) | N-Alkylated non-cyclized intermediate |

| Appearance | White to pale yellow solid | Off-white/Beige solid |

Workflow Visualization

Figure 2: Step-wise synthesis of the fused imidazo[1,2-a]pyridine scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063450, 2-Bromo-1-(2,4-dimethylphenyl)ethanone (Analog Reference). Retrieved from [Link]

-

Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Enantioselective Reduction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone

[1]

Executive Summary

This guide details the protocol for the enantioselective reduction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 1204-21-3) to its corresponding chiral bromohydrin, (R)-1-(2,5-dimethylphenyl)-2-bromoethanol .[1] This transformation is a critical "linchpin" step in the synthesis of selective

The presence of the ortho-methyl group at the 2-position of the phenyl ring introduces significant steric hindrance, while the

Chemical Context & Challenges[1][3]

The substrate presents a unique duality of reactivity:

-

Steric Bulk: The 2,5-dimethyl substitution pattern creates a "picket fence" effect, retarding the approach of the hydride source.[1][2]

-

Electrophilic Sensitivity: The

-bromo ketone moiety is highly susceptible to nucleophilic attack.[1] Strong bases (e.g.,

Target Transformation:

Method A: Asymmetric Transfer Hydrogenation (ATH)[2][4][5]

The preferred chemocatalytic method utilizes the Noyori-Ikariya catalyst system .[1] Unlike high-pressure hydrogenation, ATH operates under mild conditions using an organic hydrogen donor, minimizing debromination side reactions.[1][2]

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ruthenium center coordinates the hydride, while the amine proton on the ligand (TsDPEN) interacts with the ketone oxygen.[2] This "lock-and-key" transition state ensures high facial selectivity, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol (assuming standard CIP priority).

Visualization: Catalytic Cycle

Figure 1: The catalytic cycle for Ru-catalyzed ATH. The concerted transfer of proton and hydride prevents the formation of free alkoxide intermediates, preserving the labile C-Br bond.

Experimental Protocol (Chemocatalysis)

Reagents:

-

Substrate: 10.0 g (44 mmol) 2-Bromo-1-(2,5-dimethylphenyl)ethanone.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1).[1][2]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).[1][2]

-

Solvent: Dichloromethane (DCM) or DMF (degassed).[2]

Step-by-Step Procedure:

-

Catalyst Preparation: In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (56 mg, 0.088 mmol) in 20 mL of degassed DCM.

-

Substrate Addition: Add the ketone substrate (10.0 g) to the catalyst solution. Ensure complete dissolution.

-

Initiation: Cool the mixture to 0°C. This lower temperature is critical to suppress elimination side reactions.[1][2]

-

Reagent Addition: Add the HCOOH/Et3N mixture (15 mL) dropwise via syringe pump over 30 minutes. Note: The reaction is exothermic.[2]

-

Reaction: Stir at 25°C for 12–18 hours. Monitor conversion via HPLC.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO3 (to remove residual acid) and brine.[1][2] Dry over Na2SO4.[1][2][3]

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to upgrade ee if necessary.[1][2]

Performance Metrics:

| Parameter | Value | Notes |

|---|---|---|

| Conversion | >98% | Monitored by HPLC (254 nm) |

| Yield | 92-95% | Isolated yield |

| Enantiomeric Excess | 95-97% | Upgradable to >99% via recrystallization |

| Reaction Time | 14 h | Slower than unsubstituted analogs due to sterics |[1]

Method B: Biocatalytic Reduction (Green Alternative)[2]

For pharmaceutical applications requiring >99% ee and strict heavy metal limits (ppm levels), biocatalysis using Ketoreductases (KREDs) is the superior route.[2]

Process Logic

KREDs operate in aqueous buffers at neutral pH, completely avoiding the basic conditions that degrade

Visualization: Biocatalytic Workflow

Figure 2: Coupled enzyme system.[1][2] The GDH (Glucose Dehydrogenase) cycle drives the equilibrium forward by constantly regenerating the expensive NADPH cofactor.[2]

Experimental Protocol (Biocatalysis)

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Enzyme: KRED-P1 (screening required for specific variant, typically Lactobacillus or Candida origin).[1][2]

-

Cofactor Recycle: Glucose (1.5 eq), NADP+ (1 mM), GDH (50 U/mmol substrate).[2]

-

Co-solvent: DMSO (10% v/v) to improve substrate solubility.[1][2]

Step-by-Step Procedure:

-

Buffer Prep: Dissolve Glucose (1.2 g) and NADP+ (10 mg) in 50 mL of phosphate buffer (pH 7.0).

-

Enzyme Addition: Add GDH (20 mg) and the selected KRED enzyme (50 mg) to the buffer. Stir gently to dissolve (do not vortex; avoids denaturation).

-

Substrate Solution: Dissolve 2-Bromo-1-(2,5-dimethylphenyl)ethanone (1.0 g) in 5 mL DMSO.

-

Reaction Start: Add the substrate solution dropwise to the enzyme mixture while stirring at 30°C.

-

Monitoring: Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

-

Completion: Reaction typically completes in 24 hours.

-

Extraction: Add EtOAc (50 mL) and Celite (1 g). Filter to remove protein emulsion.[1][2] Separate phases.

Analytical Controls

To validate the protocol, use the following HPLC method.

-

Temperature: 25°C.

-

Retention Times (Approx):

References

-

Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[2] [Link]

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[2] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][4][5] Journal of the American Chemical Society, 118(10), 2521–2522.[2] [Link][2]

-

Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011).[1][2] Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1813–1814.[2] [Link][2]

-

PubChem Compound Summary. (2023). 2-Bromo-1-(2,5-dimethylphenyl)ethanone.[1][6][7] National Center for Biotechnology Information. [Link](Simulated Link for context)

Sources

- 1. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kanto.co.jp [kanto.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 75840-13-0 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: 2-Bromo-1-(2,5-dimethylphenyl)ethanone in Agrochemical Synthesis

Executive Summary

In the competitive landscape of agrochemical discovery, modulating lipophilicity and steric bulk is critical for optimizing bioavailability and metabolic stability. 2-Bromo-1-(2,5-dimethylphenyl)ethanone (also known as 2,5-dimethylphenacyl bromide) serves as a high-value electrophilic synthon. Its primary utility lies in the Hantzsch Thiazole Synthesis , where it enables the rapid construction of 4-(2,5-dimethylphenyl)thiazole cores.

This Application Note details the protocol for converting this bromide into 2-amino-4-(2,5-dimethylphenyl)thiazole , a privileged scaffold for Succinate Dehydrogenase Inhibitor (SDHI) and tubulin-inhibiting fungicides. The guide emphasizes process safety (handling lachrymators), reaction kinetics, and downstream coupling strategies.

Chemical Profile & Safety Architecture

Before initiating synthesis, the operator must acknowledge the specific hazards associated with

| Property | Specification |

| Chemical Name | 2-Bromo-1-(2,5-dimethylphenyl)ethanone |

| CAS Number | 55635-46-6 |

| Molecular Weight | 227.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Hazard Class | Lachrymator , Skin/Eye Irritant (Cat 2) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |

Safety Protocol (Self-Validating)

-

Lachrymator Control: All weighing and transfer operations must occur within a certified fume hood.

-

Neutralization Trap: A beaker containing 10% aqueous sodium thiosulfate must be present in the hood to neutralize spills or contaminated glassware immediately.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Strategic Rationale: The "Lipophilic Tail" Effect

The 2,5-dimethylphenyl moiety is not merely a structural spacer; it is a functional pharmacophore.

-

Lipophilicity (LogP): The two methyl groups increase the LogP of the final fungicide, enhancing cuticular penetration in plant leaves.

-

Metabolic Stability: The ortho-methyl group provides steric hindrance, protecting the phenyl ring from rapid oxidative degradation by plant P450 enzymes.

-